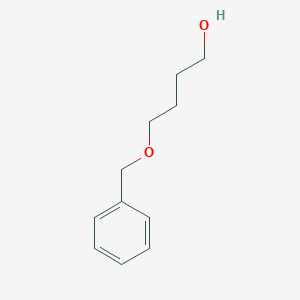

4-Benzyloxy-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYROJDFHUXSBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340167 | |

| Record name | 4-Benzyloxy-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4541-14-4 | |

| Record name | 4-Benzyloxybutanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4541-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzyloxy-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Benzyloxy-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-1-butanol, also known as tetramethylene glycol monobenzyl ether, is a valuable bifunctional molecule in organic synthesis.[1] Its structure, incorporating both a primary alcohol and a benzyl (B1604629) ether, makes it a versatile building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science.[2] This guide provides an in-depth overview of its core physicochemical properties, supported by experimental protocols and graphical representations of relevant workflows.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data is essential for its handling, application in reactions, and for the prediction of its behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid/oil | [4][5][6] |

| Boiling Point | 216-256 °C (at atmospheric pressure) | [2] |

| 105-108 °C (at 0.1 mmHg) | ||

| Density | 1.025 g/mL (at 25 °C) | [2] |

| Refractive Index (n20/D) | 1.513 | [2] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [4] |

Table 2: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Solubility in Water | Practically insoluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohols and ethers. Slightly soluble in chloroform (B151607) and methanol. | [5][6] |

| Predicted pKa | 15.07 ± 0.10 | [6] |

| XLogP3-AA | 1.6 | [3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are adapted from standard laboratory procedures.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[7]

Materials:

-

This compound sample

-

Thiele tube

-

High-temperature mineral oil

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Bunsen burner or other heat source

-

Safety glasses and lab coat

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a few milliliters of this compound to the small test tube.

-

Place the capillary tube, with the sealed end facing upwards, into the small test tube containing the sample.[8]

-

Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the mineral oil in the Thiele tube. The oil level should be above the sample level but below the opening of the test tube.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner.[7][8] This will induce convection currents, ensuring uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[8] Record this temperature.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.[9][10]

Materials:

-

This compound sample

-

Pycnometer or a graduated cylinder (e.g., 10 mL)

-

Analytical balance

-

Thermometer

-

Water bath (optional, for temperature control)

-

Safety glasses and lab coat

Procedure:

-

Ensure the pycnometer or graduated cylinder is clean and dry.

-

Weigh the empty pycnometer or graduated cylinder on an analytical balance and record the mass.[9]

-

Fill the pycnometer or add a specific volume (e.g., 10 mL) of this compound to the graduated cylinder.[9]

-

If using a pycnometer, ensure it is filled to the mark, and any excess liquid is wiped from the outside.

-

Weigh the pycnometer or graduated cylinder containing the liquid and record the new mass.[9]

-

Measure the temperature of the liquid.[9]

-

Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility (Qualitative)

This protocol provides a method for qualitatively assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Various solvents (e.g., water, ethanol, diethyl ether, chloroform, methanol)

-

Small test tubes

-

Vortex mixer or stirring rod

-

Safety glasses and lab coat

Procedure:

-

Place a small amount (e.g., 0.1 mL or a few drops) of this compound into a clean, dry test tube.

-

Add the first solvent (e.g., 1 mL of water) to the test tube in small portions.[11]

-

After each addition, vigorously shake or vortex the test tube to facilitate mixing.[11]

-

Observe whether the this compound dissolves completely to form a homogenous solution or if it remains as a separate phase.

-

Record the observation as soluble, partially soluble, or insoluble.

-

Repeat the process with other solvents in separate test tubes.

Workflow and Synthesis Diagrams

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a synthetic pathway relevant to this compound.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Synthetic Pathway for this compound from Butane-1,4-diol.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 4541-14-4 [chemicalbook.com]

- 3. This compound | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Benzyloxy)butan-1-ol | 4541-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chembk.com [chembk.com]

- 6. 4-苄氧基-1-丁醇 | 4541-14-4 [m.chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. akbis.gaziantep.edu.tr [akbis.gaziantep.edu.tr]

- 10. wjec.co.uk [wjec.co.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

4-Benzyloxy-1-butanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-1-butanol, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides experimental protocols for its synthesis and common applications, and includes visualizations of key reaction pathways.

Core Properties and Identification

This compound, also known as tetramethylene glycol monobenzyl ether, is a valuable building block in the synthesis of more complex molecules.[1] Its key identifiers and physical properties are summarized below.

| Property | Value |

| CAS Number | 4541-14-4 |

| Molecular Weight | 180.24 g/mol [1] |

| Molecular Formula | C₁₁H₁₆O₂[1] |

| Linear Formula | C₆H₅CH₂O(CH₂)₄OH |

| Appearance | Colorless to slightly yellow liquid |

| Boiling Point | 216-256 °C |

| Density | 1.025 g/mL at 25 °C |

| Refractive Index | n20/D 1.513 |

| Flash Point | 109 °C (closed cup) |

| InChI Key | TYROJDFHUXSBHC-UHFFFAOYSA-N |

| SMILES | OCCCCOCc1ccccc1 |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are available and referenced for ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2]

| Spectroscopic Technique | Key Features |

| ¹H NMR | Data available, provides information on proton environments.[2] |

| ¹³C NMR | Data available, provides information on the carbon skeleton.[2] |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation patterns confirm the structure. The base peak at m/z 91 corresponds to the benzyl (B1604629) cation. |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H (alcohol) and C-O (ether) functional groups are expected. |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 1,4-butanediol (B3395766) with benzyl bromide in the presence of a base.

Experimental Protocol: Synthesis

Materials:

-

1,4-butanediol

-

Benzyl bromide

-

Potassium tert-butoxide

-

Dry Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Ether

-

Sodium chloride

-

Water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a 2 L flask, dissolve 1,4-butanediol (45 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry THF (500 ml).

-

Cool the solution to 0°C with vigorous stirring.

-

Add potassium-tert-butoxide (56 g, 0.5 mol) in small portions, maintaining the internal temperature below 10°C.

-

After the addition is complete, add 1 N HCl (2 L).

-

Saturate the mixture with sodium chloride and extract with ether (1.5 L).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield a crude oil.

-

Purify the oil by vacuum distillation to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound is a precursor for the synthesis of other important organic molecules. A common application is its oxidation to 4-(benzyloxy)butanal (B1267950), which can then be used in olefination reactions.

Swern Oxidation to 4-(Benzyloxy)butanal

The Swern oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes.[3][4]

Experimental Protocol: Swern Oxidation

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dichloromethane (DCM)

-

This compound

-

Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (DIPEA)

-

Water

-

Brine

Procedure:

-

To a cold (-78 °C), stirred solution of oxalyl chloride (1.2 equiv) in DCM, add DMSO (2.4 equiv) dropwise.

-

Stir the reaction mixture for 10 minutes at -78 °C.

-

Slowly add a solution of this compound (1.0 equiv) in DCM.

-

Maintain the reaction at -78 °C for a further 20 minutes.

-

Add triethylamine (5.0 equiv) and continue stirring at -78 °C for 10 minutes.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-(benzyloxy)butanal.

Caption: Experimental workflow for the Swern oxidation of this compound.

Horner-Wadsworth-Emmons Olefination

The resulting 4-(benzyloxy)butanal can be used in a Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated ester, such as ethyl 6-benzyloxy-2-hexenoate. The HWE reaction is known for its high stereoselectivity, typically favoring the (E)-alkene.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous Tetrahydrofuran (THF)

-

4-(benzyloxy)butanal

-

Saturated ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

To a suspension of sodium hydride (1.1 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 equiv) dropwise.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Cool the resulting solution to 0 °C and add a solution of 4-(benzyloxy)butanal (1.0 equiv) in THF.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield ethyl 6-benzyloxy-2-hexenoate.

References

Spectroscopic Profile of 4-Benzyloxy-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Benzyloxy-1-butanol, a valuable intermediate in organic synthesis. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on typical chemical shifts and fragmentation patterns for molecules with similar functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.25 | m | 5H | Ar-H |

| 4.50 | s | 2H | Ph-CH ₂-O |

| 3.65 | t | 2H | O-CH ₂-CH₂ |

| 3.50 | t | 2H | CH ₂-OH |

| 1.70-1.60 | m | 4H | O-CH₂-CH ₂-CH ₂-CH₂-OH |

| ~2.50 (variable) | br s | 1H | OH |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~138.5 | Ar-C (quaternary) |

| ~128.4 | Ar-C H |

| ~127.7 | Ar-C H |

| ~127.5 | Ar-C H |

| ~73.0 | Ph-C H₂-O |

| ~70.0 | O-C H₂-CH₂ |

| ~62.5 | C H₂-OH |

| ~30.0 | O-CH₂-C H₂- |

| ~26.5 | -C H₂-CH₂-OH |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1100 | Strong | C-O stretch (ether and alcohol) |

| 740, 700 | Strong | C-H bend (monosubstituted benzene) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 180 | Low | [M]⁺ (Molecular Ion) |

| 108 | Medium | [C₇H₈O]⁺ |

| 107 | Medium | [C₇H₇O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

| 72 | Medium | [C₄H₈O]⁺ |

Ionization Mode: Electron Ionization (EI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for alcohol-containing organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 128 or more, depending on sample concentration.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Alternatively, for solid samples, place a small amount of the solid on the crystal and apply pressure using the anvil.

-

-

Instrument Parameters (FTIR):

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

-

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The GC will separate the components of the sample before they enter the mass spectrometer.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

Ion Source Temperature: 200-250 °C.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

GC Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Data Processing:

-

The mass spectrum corresponding to the GC peak of the analyte is extracted.

-

The mass-to-charge ratio (m/z) and relative abundance of each fragment ion are determined.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for determining the structure of this compound.

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-1-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-1-butanol, a key intermediate in various synthetic processes, including pharmaceutical drug development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for researchers to determine its solubility in various organic solvents through established experimental protocols.

Introduction to this compound

This compound is an organic compound with the chemical formula C₁₁H₁₆O₂. It is characterized as a colorless to slightly yellow liquid. Structurally, it possesses both a hydroxyl (-OH) and a benzyl (B1604629) ether (-O-CH₂-C₆H₅) functional group, which influence its physical and chemical properties, including its solubility. General observations indicate that it is practically insoluble in water but soluble in organic solvents like alcohols and ethers. This solubility profile is critical for its application in organic synthesis, where it often serves as a reactant or building block.

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (hydroxyl group) and nonpolar (benzyl and butyl groups) regions. This amphiphilic nature suggests it will exhibit a range of solubilities in different organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of this compound can form hydrogen bonds with these solvents, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the solvent and the ether and hydroxyl groups of this compound are expected to result in moderate to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar benzyl and butyl groups will interact favorably with these solvents through van der Waals forces, suggesting some degree of solubility, which may be enhanced by the large nonpolar portion of the molecule.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | CH₃OH | Polar Protic | ||||

| Ethanol | C₂H₅OH | Polar Protic | ||||

| Isopropanol | C₃H₈O | Polar Protic | ||||

| Acetone | C₃H₆O | Polar Aprotic | ||||

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | ||||

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | ||||

| Chloroform | CHCl₃ | Polar Aprotic | ||||

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | ||||

| Toluene | C₇H₈ | Nonpolar | ||||

| Hexane | C₆H₁₄ | Nonpolar |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of saturation.

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks

-

Test tubes or vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Centrifuge (optional)

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed test tube or vial. The excess solid ensures that a saturated solution is formed.

-

Tightly cap the container to prevent solvent evaporation.

-

Place the container in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, allow the mixture to stand undisturbed in the water bath for a few hours to allow the undissolved solute to settle.

-

Alternatively, centrifuge the mixture to facilitate the separation of the solid phase.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette.

-

Dilute the collected sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Application in Drug Development: Synthesis of an Atorvastatin Intermediate

This compound serves as a precursor in the synthesis of key intermediates for blockbuster drugs like Atorvastatin. The benzyloxy group acts as a protecting group for the hydroxyl functionality during the synthetic sequence. The following diagram illustrates a simplified logical relationship in a synthetic pathway.

Caption: Role of this compound in Atorvastatin intermediate synthesis.

Conclusion

While specific quantitative solubility data for this compound is not widely published, its structural features suggest good solubility in a range of common organic solvents. This guide provides researchers with a robust experimental framework to determine this crucial parameter for their specific applications. Understanding the solubility of this compound is essential for optimizing reaction conditions, purification processes, and its overall utility in synthetic chemistry, particularly in the development of pharmaceuticals.

The Strategic Role of 4-Benzyloxy-1-butanol as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the benzyl (B1604629) ether functionality stands out for its robustness and versatile applications. 4-Benzyloxy-1-butanol, a bifunctional molecule featuring a benzyl-protected primary alcohol and a terminal hydroxyl group, serves as a critical chemical intermediate. Its structure allows for selective chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other high-value organic compounds. This technical guide provides an in-depth analysis of the properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for its characterization. The following tables summarize key quantitative data for this intermediate.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₂ | [1] |

| Molecular Weight | 180.24 g/mol | [1][2] |

| Boiling Point | 113-114 °C at 0.2 mmHg | [3] |

| Density | 1.025 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.513 | [2] |

Table 1: Physicochemical Properties of this compound

| Data Type | Peak Information |

| ¹H NMR (CDCl₃) | δ = 1.40-1.86 (m, 4H, -CH₂-), 2.08 (s, 1H, -OH), 3.51-3.54 (m, 2H, -OCH₂-), 3.66-3.70 (m, 2H, -OCH₂-), 4.53 (s, 2H, -OCH₂-), 7.31-7.34 (m, 5H, Ar-H) |

| ¹³C NMR | Predicted shifts based on structure |

| GC-MS | Key fragmentation patterns to be determined empirically |

Table 2: Spectroscopic Data for this compound [4]

Synthesis of this compound: Experimental Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a diol to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a benzyl halide.

Williamson Ether Synthesis Protocol

This protocol describes the synthesis of this compound from 1,4-butanediol (B3395766) and benzyl bromide.

Materials:

-

1,4-butanediol

-

Benzyl bromide

-

Potassium tert-butoxide

-

Dry Tetrahydrofuran (THF)

-

1 N Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a 2 L flask, dissolve 1,4-butanediol (45 g, 0.5 mol) and benzyl bromide (85.5 g, 0.5 mol) in dry THF (500 ml).

-

Cool the solution to 0°C using an ice bath, monitoring the internal temperature.

-

With vigorous stirring, add potassium tert-butoxide (56 g, 0.5 mol) in approximately 5 g portions, ensuring the internal temperature remains below 10°C.

-

After the addition is complete, add 1 N HCl (2 L) to the reaction mixture.

-

Saturate the mixture with sodium chloride and extract with diethyl ether (1.5 L).

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield a crude oil.

-

Purify the crude product by vacuum distillation to obtain pure this compound (boiling point 113°-114° C at 0.2 mmHg).[3]

Expected Yield: Approximately 63.5 g.

Role in Drug Development: A Case Study with Aliskiren

The utility of benzyloxy-protected butanol derivatives as chemical intermediates is prominently illustrated in the synthesis of complex pharmaceuticals. A pertinent example is the synthesis of a key intermediate for Aliskiren, a direct renin inhibitor used to treat hypertension. While not directly using this compound, the synthesis of a crucial chiral γ-lactone intermediate for Aliskiren starts from the closely related (S)-4-(benzyloxy)-3-methylbutanoic acid. This highlights the strategic importance of the benzyloxy protecting group on a four-carbon chain in the synthesis of this drug.

The Renin-Angiotensin-Aldosterone System (RAAS)

Aliskiren functions by inhibiting renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Experimental Workflow: Synthesis of a γ-Lactone Intermediate for Aliskiren

The following workflow details the synthesis of a key γ-lactone intermediate from (S)-4-(benzyloxy)-3-methylbutanoic acid, demonstrating the application of a benzyloxy-protected four-carbon chain in a pharmaceutical context.[5]

Protocol for γ-Lactone Formation:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-4-(benzyloxy)-3-methylbutanoic acid (1.0 eq) and toluene (B28343) (to form a 0.2 M solution).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

-

Azeotropic Water Removal: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica (B1680970) gel column chromatography to yield the pure γ-lactone intermediate.[5]

Conclusion

This compound is a versatile and valuable chemical intermediate, primarily due to the strategic placement of a stable benzyl ether protecting group and a reactive primary alcohol. This arrangement allows for a wide range of selective chemical modifications, making it an important building block in the synthesis of complex organic molecules. Its application, and that of closely related structures, in the synthesis of pharmaceuticals like Aliskiren underscores its significance in drug development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.

References

An In-Depth Technical Guide to 4-Benzyloxy-1-butanol: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-1-butanol is a versatile bifunctional molecule that has found significant application in organic synthesis, particularly as a key building block and protecting group in the preparation of complex molecules for the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its discovery, historical context of its synthesis, detailed experimental protocols for its preparation and key transformations, and its notable applications in the development of macrolide antibiotics and antimicrobial polymers.

Introduction and Discovery

This compound, also known as tetramethylene glycol monobenzyl ether, is an organic compound with the chemical formula C₁₁H₁₆O₂.[1][2][3] While the precise moment of its first synthesis is not readily apparent in the historical literature, its preparation falls under the well-established Williamson ether synthesis, a method developed by Alexander Williamson in 1850. This reaction, involving the coupling of an alkoxide with an alkyl halide, provided a foundational method for the creation of ethers and has been a cornerstone of organic chemistry for over a century. The existence of a Beilstein Registry Number (1944253) for this compound suggests its documentation in the chemical literature for a significant period, where it has been utilized as a valuable intermediate. Its utility stems from the presence of two key functional groups: a primary alcohol that can undergo further reactions and a benzyl (B1604629) ether that serves as a stable protecting group for a hydroxyl functionality.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₆O₂ | [3] |

| Molecular Weight | 180.24 g/mol | [3] |

| Boiling Point | 216-256 °C (lit.) | [4][5][6] |

| Density | 1.025 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.513 (lit.) | [4][6] |

| Appearance | Clear colorless liquid | [6] |

| Solubility | Soluble in organic solvents such as alcohols and ethers; practically insoluble in water. | [7] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.31-7.34 (m, 5H, Ar-H), 4.53 (s, 2H, -OCH₂-), 3.66-3.70 (m, 2H, -OCH₂-), 3.51-3.54 (m, 2H, -OCH₂-), 2.08 (s, 1H, -OH), 1.40-1.86 (m, 4H, -CH₂-).[8]

-

¹³C NMR: Available through commercial suppliers and spectral databases.[3]

-

Infrared (IR): Characteristic peaks for O-H stretching, C-O stretching (ether and alcohol), and aromatic C-H stretching are expected.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Williamson ether synthesis, which offers a reliable and scalable route.

General Synthesis of this compound

This protocol describes a common laboratory-scale synthesis starting from 1,4-butanediol.

Reaction Scheme:

References

- 1. scbt.com [scbt.com]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-苄氧基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. This compound | 4541-14-4 [chemicalbook.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. chembk.com [chembk.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Safe Handling of 4-Benzyloxy-1-butanol

This guide provides comprehensive safety and handling precautions for 4-Benzyloxy-1-butanol, tailored for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the material's properties and associated hazards.

Chemical Identification and Physical Properties

This compound is a colorless to slightly yellow liquid.[1] It is important to be aware of its physical and chemical properties for safe handling and storage.

| Property | Value | References |

| Molecular Formula | C₁₁H₁₆O₂ | [2][3] |

| Molecular Weight | 180.24 g/mol | [2][4] |

| CAS Number | 4541-14-4 | [3][5] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 216-256 °C | [3] |

| Density | 1.025 g/mL at 25 °C | [3] |

| Flash Point | 109 °C (228.2 °F) - closed cup | [6] |

| Solubility | Practically insoluble in water; soluble in organic solvents like alcohols and ethers. | [1] |

| Refractive Index | n20/D 1.513 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Hazard Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Flammable Liquids | Category 4 | Combustible liquid |

Signal Word: Warning[6]

Primary Hazards: Irritant[2]

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[1][8] Gloves should be inspected prior to use and disposed of in accordance with good laboratory practices.[9]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1][9] A lab coat is essential.

-

Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhaling vapors, use a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter).

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations of vapors low.[7][10]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7][9] Do not breathe vapors or mist.[7][11] Keep away from heat, sparks, and open flames as it is a combustible liquid.[10][12] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][13] Do not eat, drink, or smoke in work areas.[8] Wash hands thoroughly after handling.[7][10]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed.[7][10] Store away from incompatible materials such as strong oxidizing agents.[7]

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[7][14] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[7][14] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][14] |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][14] |

Accidental Release and Disposal

-

Ensure adequate ventilation and wear appropriate PPE.[9]

-

Remove all sources of ignition.[12]

-

For small spills, absorb with an inert absorbent material (e.g., sand, vermiculite, or universal binder).[7][10]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[7][14]

-

For large spills, dike the area to prevent spreading.[10]

-

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.[7]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7][16] It is recommended to contact a licensed professional waste disposal service.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C11H16O2 | CID 562212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4541-14-4 [chemicalbook.com]

- 4. This compound 97 4541-14-4 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-苄氧基-1-丁醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. fishersci.ca [fishersci.ca]

- 10. chemical.kao.com [chemical.kao.com]

- 11. This compound 95% | CAS: 4541-14-4 | AChemBlock [achemblock.com]

- 12. opcw.org [opcw.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.fr [fishersci.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: The 4-(Benzyloxy)butyl Ether as a Protective Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the strategic use of protecting groups is fundamental to achieving high yields and minimizing undesired side reactions. The hydroxyl group, being ubiquitous and reactive, often necessitates temporary masking to withstand a variety of reaction conditions. While numerous alcohol protecting groups exist, the 4-(benzyloxy)butyl (BOB) ether emerges as a valuable, albeit less common, alternative to the standard benzyl (B1604629) (Bn) ether.

The BOB ether provides a unique set of properties derived from its hybrid structure, incorporating the well-established acid and base stability of a benzyl ether with a four-carbon aliphatic spacer. This spacer can influence the physical properties of the protected molecule, such as solubility, and potentially modulate reactivity in certain contexts. The primary mode of deprotection, catalytic hydrogenolysis, is mild and efficient, making the BOB group an attractive option in complex synthetic strategies. These notes provide a comprehensive overview, detailed protocols, and comparative data for the application of the 4-(benzyloxy)butyl ether as a protecting group for alcohols.

Core Principles and Advantages

The use of 4-benzyloxy-1-butanol to introduce the 4-(benzyloxy)butyl protecting group onto a target alcohol (ROH) proceeds via the formation of a BOB ether (R-O-(CH₂)₄-OBn). The key attributes of this protecting group include:

-

Stability: The BOB ether is stable to a wide range of acidic and basic conditions, comparable to a standard benzyl ether. This allows for a broad spectrum of subsequent chemical transformations to be performed on the protected substrate.

-

Orthogonality: The BOB group is orthogonal to many other common protecting groups, such as silyl (B83357) ethers (e.g., TBS, TIPS), which are cleaved by fluoride (B91410) ions, and Boc or Fmoc groups used in peptide synthesis, which are removed under acidic or basic conditions, respectively.

-

Mild Deprotection: The benzylic C-O bond is readily cleaved under mild catalytic hydrogenolysis conditions (e.g., H₂, Pd/C), regenerating the free alcohol and producing toluene (B28343) and 1,4-butanediol (B3395766) as byproducts.[1] This method is highly selective and generally high-yielding.

-

Modified Physical Properties: The butoxy spacer can enhance the lipophilicity of the protected molecule compared to a simple benzyl ether, which may be advantageous for solubility in certain organic solvents.

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols using the 4-(benzyloxy)butyl group and its subsequent removal.

Protection of Alcohols as 4-(Benzyloxy)butyl Ethers

The most common method for the formation of benzyl and related ethers is the Williamson ether synthesis.[2] This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution on an appropriate electrophile. In this case, a derivative of this compound, such as 4-(benzyloxy)butyl bromide, would be the ideal reagent.

General Protocol: Williamson Ether Synthesis

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol substrate (1.0 equiv.) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil), portion-wise.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Alkylation: Cool the solution back to 0 °C and add a solution of 4-(benzyloxy)butyl bromide (1.2-1.5 equiv.) in the same anhydrous solvent dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate (B1210297), 3 x 50 mL).

-

Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(benzyloxy)butyl protected alcohol.

Experimental Workflow for Alcohol Protection

Caption: Workflow for the protection of an alcohol as a 4-(benzyloxy)butyl ether.

Deprotection of 4-(Benzyloxy)butyl Ethers

The cleavage of the 4-(benzyloxy)butyl ether to regenerate the free alcohol is most effectively achieved by catalytic hydrogenolysis. This method is mild and typically provides clean reactions with high yields.[1]

General Protocol: Catalytic Hydrogenolysis

-

Preparation: Dissolve the 4-(benzyloxy)butyl protected alcohol (1.0 equiv.) in a suitable solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask or a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of palladium on activated carbon (Pd/C, 10 wt. %, 5-10 mol%) to the solution.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (typically a balloon or a pressure of 1 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected alcohol.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

Deprotection Signaling Pathway

Caption: Catalytic hydrogenolysis for the deprotection of a 4-(benzyloxy)butyl ether.

Quantitative Data

While specific examples of the use of this compound as a protecting group are not abundant in the literature, the reaction conditions and expected yields can be extrapolated from the well-documented chemistry of benzyl ethers. The following tables summarize typical conditions and expected outcomes for the protection and deprotection steps.

Table 1: Representative Conditions for Alcohol Protection

| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Primary Alcohol | NaH | DMF/THF | 0 to RT | 12-18 | 85-95 |

| Secondary Alcohol | NaH | DMF | RT to 50 | 18-24 | 70-85 |

| Phenol | K₂CO₃ | Acetone | Reflux | 8-16 | 90-98 |

Table 2: Representative Conditions for Deprotection via Catalytic Hydrogenolysis

| Substrate Features | Catalyst | Solvent | Pressure | Time (h) | Typical Yield (%) |

| Simple Alkyl/Aryl | 10% Pd/C | MeOH | 1 atm H₂ | 2-6 | 90-99 |

| Olefin-containing | 10% Pd/C | EtOH | 1 atm H₂ | 4-12 | 80-95* |

| Sulfur-containing | Ra-Ni | EtOH | 1 atm H₂ | 6-18 | 70-90 |

| Benzyl ether present | 5% Rh/C | MeOH | 1 atm H₂ | 12-24 | Variable** |

* Note: Catalytic hydrogenation may also reduce olefinic double bonds. Careful monitoring is required. ** Note: Selective deprotection in the presence of other benzyl ethers can be challenging and is substrate-dependent.

Orthogonal Protection Strategies

The 4-(benzyloxy)butyl ether can be effectively integrated into complex orthogonal protection schemes. The stability of the BOB group to acidic and basic conditions, as well as to fluoride-mediated silyl ether cleavage, allows for the selective deprotection of other functional groups in its presence.

Logical Relationship of Orthogonal Deprotection

Caption: Orthogonal deprotection strategy involving a 4-(benzyloxy)butyl ether.

Conclusion

The 4-(benzyloxy)butyl ether serves as a robust and reliable protecting group for alcohols, offering a valuable alternative to more common protecting groups. Its stability profile, coupled with mild deprotection conditions, makes it well-suited for application in complex, multi-step synthetic endeavors. The detailed protocols and comparative data provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement the 4-(benzyloxy)butyl ether in their synthetic strategies. As with any protecting group, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

experimental protocol for Williamson ether synthesis with 4-Benzyloxy-1-butanol

Application Note: Williamson Ether Synthesis of 1-(Benzyloxy)-4-methoxybutane

Introduction

The Williamson ether synthesis is a versatile and widely used method in organic synthesis for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether.[1][2] This method is particularly effective when using primary alkyl halides to avoid competing elimination reactions.[3][4] Benzyl ethers, often used as protecting groups in multi-step synthesis due to their stability and ease of cleavage via hydrogenolysis, can be readily synthesized using this method.[5][6]

This application note provides a detailed experimental protocol for the synthesis of 1-(benzyloxy)-4-methoxybutane from 4-benzyloxy-1-butanol and methyl iodide. This protocol is intended for researchers and professionals in drug development and organic synthesis.

Experimental Protocol

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Ice bath

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq). Dissolve the alcohol in anhydrous DMF (approximately 5-10 mL per mmol of alcohol).[7]

-

Formation of the Alkoxide: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.[7] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.

-

Addition of the Alkyl Halide: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Washing: Combine the organic layers and wash with water, followed by brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica (B1680970) gel column chromatography to yield the pure 1-(benzyloxy)-4-methoxybutane.[7]

Data Presentation

The following table summarizes the expected quantitative data for the Williamson ether synthesis of 1-(benzyloxy)-4-methoxybutane.

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Sodium Hydride (60%) | 1.2 eq |

| Methyl Iodide | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 12-24 hours |

| Product | |

| Product Name | 1-(Benzyloxy)-4-methoxybutane |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Typical Yield | 85-95% |

| Purity (by GC-MS) | >98% |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of 1-(benzyloxy)-4-methoxybutane.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Benzyl Ethers [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Synthesis of 4-(Benzyloxy)butanal from 4-Benzyloxy-1-butanol: A Comparative Study of Oxidation Protocols

Application Note APN-CHEM-024

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Abstract: This document provides detailed application notes and comparative protocols for the synthesis of 4-(benzyloxy)butanal (B1267950) via the oxidation of 4-benzyloxy-1-butanol. Four common and effective oxidation methods are presented: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, pyridinium (B92312) chlorochromate (PCC) oxidation, and TEMPO-catalyzed (Anelli-Montanari) oxidation. A comprehensive comparison of these methods, including reaction conditions, yields, and safety considerations, is summarized to aid in the selection of the most appropriate protocol for specific laboratory needs.

Introduction

4-(Benzyloxy)butanal is a valuable bifunctional molecule in organic synthesis, featuring a terminal aldehyde for further elaboration and a benzyl-protected primary alcohol. This intermediate is utilized in the construction of more complex molecules in pharmaceutical and materials science research. The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde is a critical transformation that requires mild and efficient conditions to avoid over-oxidation to the carboxylic acid. This application note details and compares four widely used protocols for this conversion.

Comparative Data of Oxidation Protocols

The selection of an appropriate oxidation method depends on factors such as scale, available reagents, desired purity, and tolerance of other functional groups. The following table summarizes the key quantitative parameters for the oxidation of this compound using four different protocols.

| Oxidation Method | Key Reagents | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages & Disadvantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | 85-95% | 1-3 | -78 to RT | Advantages: High yields, mild conditions.[1] Disadvantages: Requires cryogenic temperatures, produces malodorous dimethyl sulfide. |

| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | 90-98% | 1-4 | Room Temp. | Advantages: Mild, high-yielding, room temperature reaction.[2] Disadvantages: DMP is expensive and potentially explosive under certain conditions. |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | 75-85% | 2-4 | Room Temp. | Advantages: Operationally simple. Disadvantages: Chromium-based reagent (toxic), can be acidic, and work-up can be challenging. |

| TEMPO (Anelli-Montanari) | TEMPO (catalyst), NaOCl | 80-90% | 1-2 | 0 to RT | Advantages: Catalytic, uses inexpensive bleach, environmentally benign. Disadvantages: Biphasic reaction, requires careful pH control. |

Experimental Protocols

General Considerations

-

All reactions should be performed in a well-ventilated fume hood.

-

Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction progress should be monitored by thin-layer chromatography (TLC).

Protocol 1: Swern Oxidation

This method utilizes an activated dimethyl sulfoxide (B87167) (DMSO) species to oxidize the alcohol.

Materials:

-

This compound

-

Oxalyl chloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).

-

Slowly add oxalyl chloride to the DCM, followed by the dropwise addition of anhydrous DMSO. Stir the mixture at -78 °C for 30 minutes.

-

Add a solution of this compound in anhydrous DCM dropwise to the activated DMSO mixture. Stir for 45 minutes at -78 °C.

-

Add triethylamine to the reaction mixture, and stir for an additional 30 minutes at -78 °C before allowing the reaction to warm to room temperature.

-

Quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Extract the product with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

Workflow Diagram:

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol uses a hypervalent iodine reagent for a mild and selective oxidation.

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Diethyl ether

Procedure:

-

To a round-bottom flask, dissolve this compound in anhydrous DCM.

-

Add Dess-Martin Periodinane in one portion at room temperature and stir the mixture.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ solutions. Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

Workflow Diagram:

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

This is a classical method using a chromium(VI) reagent.

Materials:

-

This compound

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Celite® or silica gel

-

Diethyl ether

Procedure:

-

To a round-bottom flask, add PCC and Celite® to anhydrous DCM.

-

Add a solution of this compound in anhydrous DCM to the PCC suspension at room temperature.

-

Stir the mixture until the starting material is consumed (monitored by TLC).

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel, washing thoroughly with diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be further purified by flash column chromatography if necessary.

Protocol 4: TEMPO-Catalyzed (Anelli-Montanari) Oxidation

This protocol uses a catalytic amount of the stable radical TEMPO with bleach as the terminal oxidant.

Materials:

-

This compound

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium hypochlorite (B82951) (NaOCl) solution (commercial bleach)

-

Potassium bromide (KBr)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

-

In a round-bottom flask, dissolve this compound in DCM.

-

Add an aqueous solution of KBr and NaHCO₃.

-

Add a catalytic amount of TEMPO to the biphasic mixture.

-

Cool the mixture to 0 °C in an ice bath and add the NaOCl solution dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous Na₂S₂O₃ solution.

-

Separate the layers and extract the aqueous phase with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purify the crude product by flash column chromatography.

Characterization of 4-(Benzyloxy)butanal

-

¹H NMR (CDCl₃): δ 9.75 (t, 1H), 7.25-7.35 (m, 5H), 4.50 (s, 2H), 3.50 (t, 2H), 2.50 (dt, 2H), 1.95 (quint, 2H).

-

¹³C NMR (CDCl₃): δ 202.5, 138.5, 128.4, 127.7, 127.6, 73.0, 69.8, 41.2, 21.8.

-

IR (neat): 2940, 2865, 2720, 1725 (C=O), 1100 (C-O) cm⁻¹.

Safety and Handling

-

Oxalyl chloride and DMSO (Swern): Highly toxic and corrosive. Handle with extreme care in a fume hood. The reaction produces carbon monoxide gas.

-

Dess-Martin Periodinane: Can be shock-sensitive and potentially explosive upon heating.

-

PCC: A suspected carcinogen and should be handled with appropriate personal protective equipment.

-

Sodium hypochlorite (TEMPO): Corrosive. Avoid contact with skin and eyes.

Conclusion

The synthesis of 4-(benzyloxy)butanal from this compound can be achieved through various reliable oxidation methods. The choice of protocol will depend on the specific requirements of the synthesis. For high yields and mild conditions, Swern and Dess-Martin oxidations are excellent choices, with the latter being more operationally simple. For a more environmentally friendly and cost-effective approach, the TEMPO-catalyzed oxidation is a strong alternative. PCC oxidation, while effective, is often avoided due to the toxicity of chromium reagents. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers in the selection and execution of this important synthetic transformation.

References

Application of 4-Benzyloxy-1-butanol in the Synthesis of a Key Intermediate for the Bioactive Natural Product Brevisamide

Introduction

4-Benzyloxy-1-butanol is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecules such as natural products and active pharmaceutical ingredients. Its utility stems from the presence of a terminal primary alcohol and a benzyl-protected primary alcohol. The benzyl (B1604629) ether serves as a robust protecting group for the hydroxyl functionality, which is stable under a variety of reaction conditions but can be readily removed during the final stages of a synthetic sequence. This application note details the use of this compound as a key starting material in the synthesis of a dienoate intermediate, a crucial fragment for the total synthesis of Brevisamide, a marine natural product.

The synthetic strategy involves a two-step sequence commencing with the oxidation of the free alcohol of this compound to the corresponding aldehyde, followed by a Horner-Wadsworth-Emmons (HWE) olefination to introduce a conjugated diene system. This approach highlights the role of this compound in providing a four-carbon chain with a protected hydroxyl group, which is essential for subsequent transformations in the total synthesis of the target natural product.

Core Application: Synthesis of a Dienoate Intermediate for Brevisamide

The synthesis of the unsaturated side chain of Brevisamide, a natural marine product, utilizes this compound as a foundational building block. The overall transformation involves the conversion of the butanol derivative into a dienoate through an oxidation and subsequent olefination.

Quantitative Data Summary

The following table summarizes the quantitative data for the two-step synthesis of the dienoate intermediate from this compound.

| Step | Reaction | Starting Material | Product | Reagents | Yield |

| 1 | Swern Oxidation | This compound | 4-(Benzyloxy)butanal | (COCl)₂, DMSO, Et₃N | ~95% |

| 2 | Horner-Wadsworth-Emmons Olefination | 4-(Benzyloxy)butanal | Dienoate Intermediate | Phosphonate (B1237965) reagent, n-BuLi | 62% |

Experimental Protocols

Step 1: Swern Oxidation of this compound to 4-(Benzyloxy)butanal

This protocol describes the mild oxidation of the primary alcohol functionality of this compound to the corresponding aldehyde.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether

-

Water

-

Brine

-

Magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, and the mixture is stirred for 15 minutes.

-

A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction mixture is stirred for another 30 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 15 minutes at -78 °C before being allowed to warm to room temperature.

-

The reaction is quenched with water, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, 4-(benzyloxy)butanal, is purified by flash column chromatography on silica (B1680970) gel to yield a colorless oil (typical yield: ~95%).

Step 2: Horner-Wadsworth-Emmons Olefination to the Dienoate Intermediate

This protocol details the olefination of 4-(benzyloxy)butanal with a vinylogous phosphonate reagent to form the conjugated dienoate intermediate.

Materials:

-

4-(Benzyloxy)butanal

-

Vinylogous phosphonate reagent

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the vinylogous phosphonate reagent (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to generate the phosphonate ylide.

-

A solution of 4-(benzyloxy)butanal (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude dienoate is purified by flash column chromatography on silica gel to afford the pure product (yield: 62%).[1]

Conclusion

This compound serves as an effective and versatile starting material in the synthesis of complex pharmaceutical intermediates. The presented application in the synthesis of a key fragment of Brevisamide demonstrates its utility in a modern synthetic context. The benzyl ether protecting group allows for selective manipulation of the terminal alcohol, enabling the construction of the desired carbon skeleton and functionality. The described two-step protocol of oxidation followed by a Horner-Wadsworth-Emmons olefination is a robust and high-yielding sequence, making this compound an attractive choice for researchers and scientists in drug development and natural product synthesis.

References

Application Notes: 4-Benzyloxy-1-butanol as a Versatile Starting Material for the Synthesis of Dendrodolide L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendrodolide L, a 12-membered macrolide isolated from the fungus Dendrodochium sp., has garnered significant attention within the synthetic and medicinal chemistry communities. Its intriguing molecular architecture and promising cytotoxic activity against tumor cell lines make it a compelling target for total synthesis. While various synthetic routes to dendrodolide L have been established from different starting materials, this document outlines a proposed, efficient pathway utilizing the commercially available and cost-effective building block, 4-benzyloxy-1-butanol. This approach offers a strategic advantage by incorporating a key protected C4 fragment early in the synthetic sequence, potentially streamlining the overall synthesis.

These notes provide a detailed, albeit hypothetical, synthetic protocol to transform this compound into a key intermediate for the total synthesis of dendrodolide L. The proposed route is grounded in established synthetic methodologies and aims to be a practical guide for researchers exploring novel and efficient strategies for constructing this class of natural products.

Proposed Synthetic Strategy